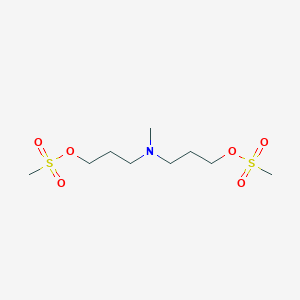
3,3'-(Methylimino)di-1-propanoldimethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3'-(Methylimino)di-1-propanoldimethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of methanesulfonate and methylsulfonyloxypropyl groups, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3'-(Methylimino)di-1-propanoldimethanesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-methylsulfonyloxypropylamine with methanesulfonyl chloride under controlled conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as distillation, crystallization, and chromatography are employed to purify the compound.
化学反应分析
Types of Reactions
3,3'-(Methylimino)di-1-propanoldimethanesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation and Reduction: The compound can participate in redox reactions, where the methylsulfonyloxypropyl group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like acetonitrile or dimethylformamide.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate, and reducing agents like sodium borohydride, are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine derivatives, while oxidation reactions can produce sulfoxides or sulfones.
科学研究应用
3,3'-(Methylimino)di-1-propanoldimethanesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur and carbon-nitrogen bonds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the production of specialty chemicals and materials, including polymers and surfactants.
作用机制
The mechanism of action of 3,3'-(Methylimino)di-1-propanoldimethanesulfonate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the modification of proteins, nucleic acids, and other cellular components, thereby influencing various biochemical pathways.
相似化合物的比较
Similar Compounds
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl chloride
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl bromide
- 3-[Methyl(3-methylsulfonyloxypropyl)amino]propyl iodide
Uniqueness
Compared to similar compounds, 3,3'-(Methylimino)di-1-propanoldimethanesulfonate is unique due to its methanesulfonate group, which imparts distinct reactivity and solubility properties. This makes it particularly useful in specific synthetic and industrial applications where other similar compounds may not be as effective.
属性
CAS 编号 |
13098-28-7 |
|---|---|
分子式 |
C9H25NO8S2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
3-[methyl(3-methylsulfonyloxypropyl)amino]propyl methanesulfonate |
InChI |
InChI=1S/C9H21NO6S2/c1-10(6-4-8-15-17(2,11)12)7-5-9-16-18(3,13)14/h4-9H2,1-3H3 |
InChI 键 |
YODYTTBZSKJAKD-UHFFFAOYSA-N |
SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
规范 SMILES |
CN(CCCOS(=O)(=O)C)CCCOS(=O)(=O)C |
相关CAS编号 |
3415-62-1 (hydrochloride) |
同义词 |
1-propanol, 3,3'-(methylimino)bis-, dimethanesulfonate (ester), hydrochloride 3,3'-(methylimino)di-1-propanoldimethanesulfonate 3,3'-(methylimino)di-1-propanoldimethanesulfonate hydrochloride N-methylbis(3-mesyloxypropyl)amine.HCl NSC 84641 NSC-84641 substance 838 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















